molecular formula C20H19N3O3S2 B2439677 N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide CAS No. 736169-76-9

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

Cat. No.: B2439677
CAS No.: 736169-76-9
M. Wt: 413.51
InChI Key: FNSMNRJEYARUAD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclopropyl group. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions using cyclopropyl halides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Similar structure but with a triazole ring instead of an imidazole ring.

    N-cyclopropyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Another similar compound with slight variations in the substituents.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-17(21-15-11-12-15)13-27-19-20(28(25,26)16-9-5-2-6-10-16)23-18(22-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSMNRJEYARUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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